molecular formula C11H16N2O4S B1592872 Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate CAS No. 189512-01-4

Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B1592872
CAS No.: 189512-01-4
M. Wt: 272.32 g/mol
InChI Key: CSKBQHOSNPFIQC-UHFFFAOYSA-N
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C11H16N2O4S and its molecular weight is 272.32 g/mol. The purity is usually 95%.
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Mechanism of Action

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-5-16-8(14)7-6-18-9(12-7)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKBQHOSNPFIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624277
Record name Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189512-01-4
Record name Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 2-aminothiazole-4-carboxylate 87 (10.0 g, 58.1 mmol) was taken up in 150 mL of anhydrous THF along with di-tert-butyl carbonate (12.67 g, 58.1 mmol) and 4-(dimethyl)aminopyridine (DMAP) (10 mg, 0.082 mmol). The reaction mixture was stirred at 50° C. for 4 h and then at room temperature for 18 h. It was then concentrated under reduced pressure to obtain a thick oil. Pentane was added and the resulting crystalline materials were collected by filtration and dried to afford 88 (10.5 g, 66% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.67 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
10 mg
Type
catalyst
Reaction Step Five
Name
Yield
66%

Synthesis routes and methods II

Procedure details

1.39 g of tert-butyl dicarbonate was added to a solution in which 1.00 g of ethyl 2-amino-1,3-thiazole-4-carboxylate, 0.88 g of triethylamine, and 0.07 g of DMAP were dissolved in THF, under ice cooling. Then, after the reaction mixture was stirred at room temperature for 1 hr, it was poured into water and extracted with ethyl acetate. The organic layer was washed with an aqueous 2N-hydrochloric acid solution and dried over anhydrous magnesium sulfate. After distilling off the solvent, the obtained crude product was washed with a mixed solvent of hexane and t-butyl methyl ether to obtain 1.5 g of the aimed ethyl 2-(tert-butoxycarbonyl)amino-1,3-thiazole-4-carboxylate.
Name
tert-butyl dicarbonate
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
0.07 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
Reactant of Route 2
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Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
Reactant of Route 3
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Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
Reactant of Route 6
Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate

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